molecular formula C14H19F2NO4S B2713398 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide CAS No. 2034539-03-0

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide

Cat. No.: B2713398
CAS No.: 2034539-03-0
M. Wt: 335.37
InChI Key: CABOLPVCLRNGFM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with difluoro substitutions at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzenesulfonamide core, followed by the introduction of difluoro groups at the 2 and 6 positions. The hydroxy group and tetrahydro-2H-pyran-4-yl moiety are then introduced through subsequent reactions, which may involve protection and deprotection steps to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The difluoro groups and sulfonamide moiety could play a role in binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the hydroxy and tetrahydro-2H-pyran-4-yl moieties.

    N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide: Lacks the difluoro substitutions.

    2,6-difluoro-N-(propyl)benzenesulfonamide: Lacks the hydroxy and tetrahydro-2H-pyran-4-yl moieties.

Uniqueness

The uniqueness of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. The presence of both difluoro and hydroxy groups, along with the tetrahydro-2H-pyran-4-yl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO4S/c15-11-2-1-3-12(16)14(11)22(19,20)17-7-4-13(18)10-5-8-21-9-6-10/h1-3,10,13,17-18H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABOLPVCLRNGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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